
2-Fluoro-6-methoxybenzonitrile
Overview
Description
2-Fluoro-6-methoxybenzonitrile (FMBN, C₈H₆FNO, MW 151.14 g/mol) is a substituted benzonitrile featuring fluorine and methoxy groups at the 2- and 6-positions of the aromatic ring, respectively. It is a white crystalline solid with applications in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluoro-6-methoxybenzonitrile can be synthesized through various methods. One common approach involves the nucleophilic aromatic substitution reaction of 2,6-difluorobenzonitrile with methanol in the presence of a base. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product with high selectivity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nucleophilic substitution reactions. The process can be optimized by using continuous flow reactors to ensure consistent quality and yield. Additionally, the use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)
The fluorine atom at the ortho position undergoes nucleophilic displacement under specific conditions.
Reagents/Conditions :
-
Base : Sodium methoxide (NaOMe) or potassium tert-butoxide (t-BuOK) in polar aprotic solvents (e.g., THF, DMSO).
-
Temperature : Reactions often proceed at −78°C to room temperature .
Mechanistic Insights :
-
Computational studies (M06-2X/jun-cc-pVTZ level) reveal that attack by nucleophiles (e.g., cyclopentanecarbonitrile anion) occurs preferentially at the para position relative to the nitrile group, forming a σ-complex intermediate .
-
Lithium ions elevate the transition state energy (ΔG<sup>‡</sup> = 12.1 kcal/mol) compared to lithium-free conditions (ΔG<sup>‡</sup> = 5.5 kcal/mol), slowing the reaction .
Products :
Dearomatization-Alkylation Reactions
The compound participates in interrupted S<sub>N</sub>Ar-alkylation sequences, leading to non-aromatic products.
Experimental Protocol :
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Deprotonation : Lithiated cyclopentanecarbonitrile generates a cyclohexadienyl anion intermediate.
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Trapping : Electrophiles (e.g., p-CF<sub>3</sub>-C<sub>6</sub>H<sub>4</sub>CH<sub>2</sub>Br) alkylate the anion .
Key Findings :
-
Optimal aging time for dearomatization in THF is 1 hour, ensuring equilibration to the cyclohexadienyl anion .
-
Yields drop significantly (91% → 48%) in the presence of radical scavengers (TEMPO), suggesting partial radical pathway involvement .
Coupling Reactions
The nitrile group facilitates metal-catalyzed cross-coupling.
Suzuki-Miyaura Coupling :
Condition | Product | Yield |
---|---|---|
Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF | Biaryls with boronic acids | 70–85% |
Mechanism :
Palladium catalysts activate the nitrile group, enabling coupling at the meta position relative to fluorine .
Oxidation of Methoxy Group
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Reagents : KMnO<sub>4</sub> or CrO<sub>3</sub> in acidic media.
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Product : 2-Fluoro-6-methoxybenzaldehyde or 2-fluoro-6-methoxybenzoic acid.
Reduction of Nitrile Group
-
Reagents : LiAlH<sub>4</sub> or H<sub>2</sub>/Pd-C.
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Product : 2-Fluoro-6-methoxybenzylamine.
Regioselectivity and Substituent Effects
Substituents critically influence reactivity:
Substituent | Reactivity Outcome |
---|---|
Ortho-Fluoro | Facilitates S<sub>N</sub>Ar at para position |
Para-Methoxy | Inhibits dearomatization; favors alkylation |
Meta-Fluoro | No reaction observed |
Computational Analysis
-
Electrostatic Potential : The fluorine atom creates electron-deficient regions, directing nucleophilic attack .
-
Vibrational Spectra : FT-IR and Raman data confirm C≡N stretching at 2,230 cm<sup>−1</sup> , consistent with nitrile functionality .
Kinetic Data
Reaction | Rate-Determining Step | ΔG<sup>‡</sup> (kcal/mol) |
---|---|---|
Dearomatization-Alkylation | Alkylation of cyclohexadienyl anion | 18.4 (at −78°C) |
Scientific Research Applications
Pharmaceutical Applications
2-Fluoro-6-methoxybenzonitrile serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its fluorine atom enhances biological activity and lipophilicity, making it valuable in drug design.
Key Uses:
- Anticancer Agents : It has been utilized in synthesizing compounds that exhibit anticancer properties, particularly in targeting specific cancer cell lines.
- Antiviral Drugs : Research indicates its potential in developing antiviral medications, where modifications of its structure can lead to increased efficacy against viral infections.
Material Science Applications
In material science, this compound is employed in the development of advanced materials, including polymers and coatings.
Notable Applications:
- Polymer Synthesis : It acts as a monomer in the synthesis of specialized polymers with desirable thermal and mechanical properties.
- Coatings : The compound is used in formulating coatings that require enhanced chemical resistance and durability.
Analytical Chemistry Applications
The compound is also significant in analytical chemistry, particularly in the development of analytical methods for detecting and quantifying various substances.
Analytical Techniques:
- Chromatography : Used as a standard in chromatographic methods for analyzing complex mixtures.
- Spectroscopy : Employed in spectroscopic studies to understand molecular interactions and behaviors.
Case Study 1: Synthesis of Anticancer Agents
A recent study demonstrated the synthesis of a novel anticancer agent derived from this compound, which showed promising results against specific cancer cell lines. The study involved modifying the compound's structure to enhance its cytotoxicity while minimizing side effects.
Compound | Activity | IC50 (µM) |
---|---|---|
Base Compound | Low | >50 |
Modified Compound | High | 10 |
Case Study 2: Development of Fluorinated Polymers
Another investigation focused on using this compound as a precursor for fluorinated polymers. The resulting materials exhibited superior thermal stability and chemical resistance compared to non-fluorinated counterparts.
Polymer Type | Thermal Stability (°C) | Chemical Resistance |
---|---|---|
Non-fluorinated | 200 | Moderate |
Fluorinated | 300 | High |
Mechanism of Action
The mechanism of action of 2-Fluoro-6-methoxybenzonitrile depends on its specific application
Enzyme Inhibition: It may act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: The compound can bind to specific receptors, modulating their activity and triggering downstream signaling pathways.
Chemical Reactivity: Its functional groups allow it to participate in chemical reactions that modify biological molecules, potentially altering their function.
Comparison with Similar Compounds
Structural and Functional Analogues:
FMBN belongs to a class of fluorinated methoxybenzonitriles. Key analogues include:
2-Fluoro-5-methoxybenzonitrile (CAS 127667-01-0)
3-Fluoro-4-methoxybenzonitrile (CAS 331-62-4)
4-Fluoro-3-methoxybenzonitrile (CAS 243128-37-2)
Table 1: Comparative Analysis of FMBN and Analogues
Key Differences and Trends:
Substituent Effects on Reactivity: The ortho positioning of fluorine and methoxy groups in FMBN enhances its electron-withdrawing character, making it reactive in SNAr and dearomatization reactions . In contrast, 3-Fluoro-4-methoxybenzonitrile (meta/para substituents) shows reduced electrophilicity, aligning with its use in corrosion inhibition rather than pharmaceutical synthesis . 2-Fluoro-6-(4-methylphenoxy)benzonitrile introduces steric bulk from the phenoxy group, which may limit its utility in reactions requiring planar transition states .
Spectroscopic Variations :
- FMBN’s ¹H NMR shows distinct splitting patterns due to coupling between fluorine and neighboring protons. Analogues with substituents in different positions (e.g., 4-Fluoro-3-methoxybenzonitrile ) exhibit shifted aromatic proton signals, reflecting altered electronic environments .
Applications: FMBN’s role in synthesizing 1-(2-Fluoro-6-hydroxyphenyl)ethanone (a ketone intermediate) underscores its importance in drug discovery . Conversely, 3-Fluoro-4-methoxybenzonitrile is more suited for industrial applications like steel corrosion inhibition .
Research Findings:
- Dearomatization Efficiency: FMBN undergoes efficient dearomatization with lithiated cyclopentanecarbonitrile to generate cyclohexadienes, a reaction less feasible with non-fluorinated analogues like benzonitrile .
- Electronic Properties : DFT studies show FMBN’s HOMO-LUMO gap (≈4.5 eV) is narrower than that of 2-Chloro-6-methylbenzonitrile (≈5.2 eV), suggesting greater charge mobility in FMBN .
Biological Activity
2-Fluoro-6-methoxybenzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its unique structural features allow it to serve as a scaffold for the design of bioactive molecules, making it a valuable candidate in drug discovery and development. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
This compound has the molecular formula and features a fluorine atom and a methoxy group attached to a benzene ring with a nitrile substituent. These functional groups contribute to its chemical reactivity and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, effectively blocking substrate access. This is crucial in the development of therapeutic agents targeting various diseases.
- Receptor Binding : It can interact with specific receptors, modulating their activity and influencing downstream signaling pathways. This property is particularly important in pharmacology where receptor modulation can lead to therapeutic effects.
- Chemical Reactivity : The presence of functional groups allows this compound to participate in chemical reactions that modify biological molecules, potentially altering their function and activity .
1. Anticancer Activity
Research has indicated that derivatives of this compound exhibit promising anticancer properties. For instance, modifications leading to 2-fluoro-6-methoxybenzamide derivatives have shown high inhibitory activity against ALK2, an enzyme implicated in various cancers. These derivatives also displayed excellent selectivity and pharmacokinetic profiles, making them suitable candidates for further development in cancer therapeutics .
2. Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways has been highlighted in studies focusing on its derivatives. In particular, certain modifications have been linked to reduced release of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases such as psoriasis .
3. Neuroprotective Properties
Some studies have explored the neuroprotective effects of compounds related to this compound. These compounds may influence pathways associated with neurodegenerative diseases, although more research is needed to fully understand their mechanisms and efficacy .
Case Study 1: ALK2 Inhibition
A study investigated the inhibitory effects of 2-fluoro-6-methoxybenzamide derivatives on ALK2. The findings revealed that the methoxy group was critical for maintaining potency, with removal leading to a significant decrease in activity (28-fold reduction). This underscores the importance of structural modifications in enhancing biological activity .
Case Study 2: Pharmacokinetic Profiles
In vivo studies assessed the pharmacokinetic properties of several analogues derived from this compound. Compounds demonstrated moderate to high stability in liver microsomal assays, indicating favorable metabolic profiles essential for drug development. Notably, some analogues showed improved brain penetration capabilities, which is crucial for treating central nervous system disorders .
Data Tables
Study | Activity | IC50 (µM) | Selectivity |
---|---|---|---|
ALK2 Inhibition | Inhibitory Activity | 0.5 | High |
Anti-inflammatory | Cytokine Release | 1.0 | Moderate |
Neuroprotection | Cell Viability | 0.8 | High |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-Fluoro-6-methoxybenzonitrile, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves sequential functionalization of a benzene ring. A plausible route starts with meta-substituted precursors:
Fluorination : Electrophilic fluorination using reagents like Selectfluor® at the 2-position, leveraging the directing effects of pre-existing substituents (e.g., methoxy or nitrile groups).
Methoxylation : Introduction of the methoxy group via nucleophilic aromatic substitution (e.g., using NaOMe/Cu catalysis) at the 6-position.
Nitrile Formation : Conversion of a methyl or halide group to nitrile via Rosenmund-von Braun reaction (CuCN) or palladium-catalyzed cyanation.
- Critical Parameters : Temperature (80–120°C), solvent polarity (DMF or DMSO for polar intermediates), and catalyst choice (Cu or Pd) significantly impact regioselectivity and yield. Contamination by isomers (e.g., 3-fluoro or 5-methoxy derivatives) must be minimized using HPLC monitoring .
Q. How can researchers confirm the purity and structural integrity of this compound?
- Analytical Workflow :
NMR Spectroscopy : NMR (δ ~ -110 to -120 ppm for aromatic F) and NMR (methoxy singlet at δ 3.8–4.0 ppm; aromatic protons as doublets/multiplet) validate substituent positions.
HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with mass detection (m/z 151.1 [M+H]) ensures purity >98%.
Melting Point : Compare observed mp (if crystalline) with literature values (e.g., ~95–100°C for related nitriles) .
Q. What are the stability considerations for this compound under different storage conditions?
- Stability Profile :
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the nitrile group.
- Moisture : Susceptible to hydrolysis in aqueous acidic/basic conditions; use anhydrous solvents in reactions.
- Long-Term Storage : Stability >12 months under inert gas (N/Ar) in sealed containers .
Advanced Research Questions
Q. How can computational chemistry guide the design of derivatives of this compound for target-specific applications?
- Strategy :
DFT Calculations : Optimize geometry (B3LYP/6-311+G(d,p)) to predict electronic effects (e.g., fluorine’s electron-withdrawing impact on ring electrophilicity).
Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using the nitrile as a hydrogen-bond acceptor.
- Example : Fluorine’s ortho-directing effect in electrophilic substitutions can be modeled to design regioselective derivatives .
Q. What experimental strategies resolve contradictions in reported reactivity data for this compound in cross-coupling reactions?
- Contradiction Analysis :
- Issue : Discrepancies in Suzuki-Miyaura coupling yields (e.g., 30% vs. 70% in literature).
- Resolution :
Control Variables : Systematically test Pd catalysts (Pd(OAc) vs. PdCl), ligands (XPhos vs. SPhos), and base (KCO vs. CsCO).
Mechanistic Probes : Use NMR to monitor boronic acid transmetalation efficiency.
Q. How does the electronic interplay between fluorine and methoxy groups influence the compound’s utility in materials science?
- Structure-Property Insights :
- Dipole Moment : The electron-withdrawing fluorine and electron-donating methoxy create a polarized aromatic system, enhancing dielectric properties in polymer matrices.
- Applications : As a monomer in polyimides or liquid crystals, thermal stability (TGA data >300°C) and solubility in aprotic solvents are critical .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining regiochemical fidelity?
- Scale-Up Considerations :
Catalyst Loading : Reduce Pd/Cu usage via flow chemistry to minimize costs.
Byproduct Management : Distillation or recrystallization (e.g., hexane/EtOAc) removes isomers.
Safety : Mitigate HCN release during nitrile synthesis using scrubbers .
Q. Methodological Notes
- Data Validation : Cross-reference experimental results with computational predictions (e.g., ChemSpider’s ACD/Labs Percepta data) to identify outliers .
- Ethical Compliance : Adhere to safety protocols for handling cyanides and fluorinated compounds, including fume hood use and waste disposal guidelines .
Properties
IUPAC Name |
2-fluoro-6-methoxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMSIWYNTPSPMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70240471 | |
Record name | 2-Fluoro-6-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70240471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94088-46-7 | |
Record name | 2-Fluoro-6-methoxybenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94088-46-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-6-methoxybenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094088467 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Fluoro-6-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70240471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluoro-6-methoxybenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.727 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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